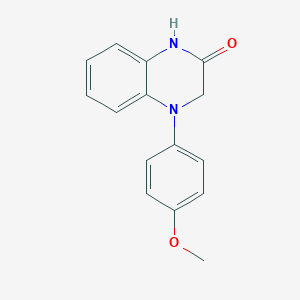

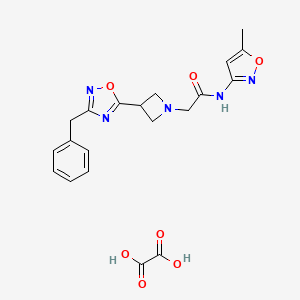

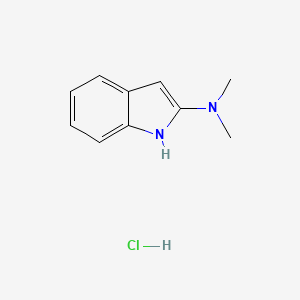

![molecular formula C19H19N3O2S B2600337 N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851132-48-4](/img/structure/B2600337.png)

N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antiprotozoal Activity

Research has shown that derivatives similar to N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide exhibit significant antiprotozoal activity. For instance, compounds with related structures have been synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These studies revealed that the compounds possess strong activity, with IC50 values in the nanomolar range, indicating their potential as effective antiprotozoal agents (Pérez‐Villanueva et al., 2013).

Antimicrobial and Antifungal Evaluation

Another application of this chemical framework includes its antimicrobial and antifungal properties. Synthesized derivatives have been evaluated for in-vitro antibacterial activity against organisms such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The experimental evaluations indicate significant activity at minimal inhibitory concentration (MIC) values, underscoring the potential of these compounds in treating various infections (Khanage et al., 2020).

Anticonvulsant Activity

Research into the anticonvulsant properties of related compounds demonstrates their potential in addressing seizure disorders. Studies involving omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have determined their efficacy against seizures induced by maximal electroshock (MES), with certain derivatives showing promising results as anticonvulsant agents (Aktürk et al., 2002).

Antitubercular Agents

The synthesis and characterization of new derivatives, including those with N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, have revealed their potential as antimicrobial and antitubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis strains, suggesting their applicability in the development of new treatments for tuberculosis (Ranjith et al., 2014).

Corrosion Inhibition

Beyond biomedical applications, derivatives of N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide have been explored as corrosion inhibitors. Research indicates that these compounds can effectively protect metals against corrosion in acidic environments, making them useful in industrial applications where corrosion resistance is crucial (Prashanth et al., 2021).

特性

IUPAC Name |

N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-24-17-9-5-8-16(12-17)22-11-10-20-19(22)25-14-18(23)21-13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKAIBDRBGTFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

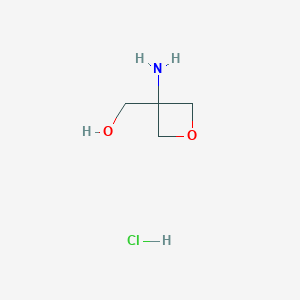

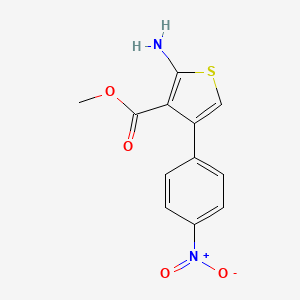

![2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2600255.png)

![ethyl 2-[(Z)-carbamoyliminomethyl]-3-hydroxybut-2-enoate](/img/no-structure.png)

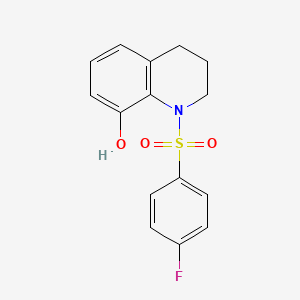

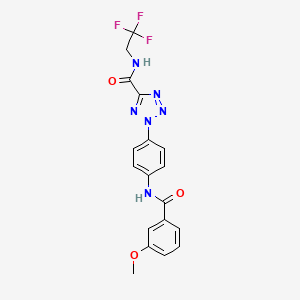

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2600266.png)

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2600270.png)